molecular formula C17H12Br2O3 B12408065 Benzbromarone-d5

Benzbromarone-d5

Cat. No.: B12408065
M. Wt: 429.1 g/mol
InChI Key: WHQCHUCQKNIQEC-ZBJDZAJPSA-N
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Description

Benzbromarone-d5 is a deuterated form of Benzbromarone, a uricosuric agent used primarily in the treatment of gout. The compound is known for its ability to inhibit the reabsorption of urate in the kidneys, thereby reducing serum urate levels and preventing gout flares . This compound is structurally similar to Benzbromarone but contains deuterium atoms, which can be useful in various scientific research applications, including pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzbromarone-d5 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of more efficient catalysts and solvents to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzbromarone-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties .

Scientific Research Applications

Benzbromarone-d5 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzbromarone-d5 stands out due to its dual action of inhibiting both URAT1 and cytochrome P450 2C9. This dual inhibition makes it particularly effective in reducing serum urate levels and managing gout .

Properties

Molecular Formula

C17H12Br2O3

Molecular Weight

429.1 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-[2-(1,1,2,2,2-pentadeuterioethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3/i1D3,2D2

InChI Key

WHQCHUCQKNIQEC-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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